REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[CH3:6][N:7]1[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][O:15][C:16]2[CH:25]=[C:24]3[C:19]([C:20](=O)[NH:21][CH:22]=[N:23]3)=[C:18]([O:27][CH:28]3[CH2:33][CH2:32][O:31][CH2:30][CH2:29]3)[CH:17]=2)[CH2:9][CH2:8]1.C(N(C(C)C)CC)(C)C.C(#N)CCC.[Cl:48][C:49]1[C:54]([NH2:55])=[C:53]2[O:56][CH2:57][O:58][C:52]2=[CH:51][CH:50]=1>O>[Cl:48][C:49]1[C:54]([NH:55][C:20]2[C:19]3[C:24](=[CH:25][C:16]([O:15][CH2:14][CH2:13][N:10]4[CH2:9][CH2:8][N:7]([CH3:6])[CH2:12][CH2:11]4)=[CH:17][C:18]=3[O:27][CH:28]3[CH2:29][CH2:30][O:31][CH2:32][CH2:33]3)[N:23]=[CH:22][N:21]=2)=[C:53]2[O:56][CH2:57][O:58][C:52]2=[CH:51][CH:50]=1
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Name
|
|
Quantity
|
2 mL
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Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.07 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)CCOC1=CC(=C2C(NC=NC2=C1)=O)OC1CCOCC1
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Name
|
|
Quantity
|
0.22 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)#N
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Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.12 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.098 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(=C1N)OCO2
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
96 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
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CUSTOM
|
Details
|
the organic layer was separated
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Type
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WASH
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Details
|
The aqueous layer was washed with butyronitrile (1 ml)
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Type
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ADDITION
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Details
|
The aqueous layer was basified to pH9 by the addition of concentrated aqueous sodium hydroxide solution (47% w/w)
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Type
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EXTRACTION
|
Details
|
extracted with n-butanol (2×2 ml)
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Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C2C(=C1NC1=NC=NC3=CC(=CC(=C13)OC1CCOCC1)OCCN1CCN(CC1)C)OCO2
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |